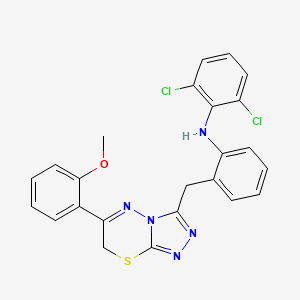
Cox-2/nlrp3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/nlrp3-IN-1 is a compound that has garnered significant interest in the scientific community due to its dual inhibitory action on cyclooxygenase-2 (COX-2) and the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins, while NLRP3 is a key component of the inflammasome complex involved in the activation of inflammatory responses. The inhibition of both COX-2 and NLRP3 by this compound makes it a promising candidate for the treatment of various inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/nlrp3-IN-1 typically involves multi-step organic synthesis. The initial steps often include the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The final step usually involves the coupling of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production often involves the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/nlrp3-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Cox-2/nlrp3-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of COX-2 and NLRP3 inhibition and to develop new anti-inflammatory agents.
Biology: It is used to investigate the role of COX-2 and NLRP3 in various biological processes, such as cell signaling, apoptosis, and immune responses.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mécanisme D'action
Cox-2/nlrp3-IN-1 exerts its effects by inhibiting the activity of COX-2 and NLRP3. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. NLRP3 is a component of the inflammasome complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By inhibiting NLRP3, this compound prevents the activation of the inflammasome and the subsequent inflammatory response.
Comparaison Avec Des Composés Similaires
Cox-2/nlrp3-IN-1 is unique in its dual inhibitory action on both COX-2 and NLRP3. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
MCC950: A selective NLRP3 inhibitor used in research to study inflammasome-related diseases.
Aspirin: A non-selective COX inhibitor that also has anti-inflammatory and analgesic properties.
Compared to these compounds, this compound offers the advantage of targeting both COX-2 and NLRP3, potentially providing a more comprehensive approach to managing inflammation.
Propriétés
Formule moléculaire |
C24H19Cl2N5OS |
|---|---|
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
2,6-dichloro-N-[2-[[6-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]phenyl]aniline |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-32-21-12-5-3-8-16(21)20-14-33-24-29-28-22(31(24)30-20)13-15-7-2-4-11-19(15)27-23-17(25)9-6-10-18(23)26/h2-12,27H,13-14H2,1H3 |
Clé InChI |
FVRCIDOILZVWPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4NC5=C(C=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















